molecular formula C22H20Br2 B2827739 1,6-Dibromo-3,8-diisopropylpyrene CAS No. 869340-02-3

1,6-Dibromo-3,8-diisopropylpyrene

Cat. No.: B2827739
CAS No.: 869340-02-3
M. Wt: 444.21
InChI Key: NNVZVNMCMRPEND-UHFFFAOYSA-N
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Description

1,6-Dibromo-3,8-diisopropylpyrene is an organic compound with the molecular formula C22H20Br2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and two isopropyl groups attached to the pyrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromo-3,8-diisopropylpyrene can be synthesized through a multi-step process involving the bromination and alkylation of pyrene. The typical synthetic route includes:

    Bromination: Pyrene is first brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces bromine atoms at the 1 and 6 positions of the pyrene ring.

    Alkylation: The dibromopyrene intermediate is then subjected to Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. This step introduces isopropyl groups at the 3 and 8 positions of the pyrene ring.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and alkylation processes, similar to the laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-3,8-diisopropylpyrene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of 3,8-diisopropylpyrene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups, respectively.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to introduce hydroxyl or carbonyl groups.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used to remove bromine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 1,6-dimethoxy-3,8-diisopropylpyrene, while oxidation with potassium permanganate can produce 1,6-dihydroxy-3,8-diisopropylpyrene.

Scientific Research Applications

1,6-Dibromo-3,8-diisopropylpyrene has several scientific research applications, including:

    Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Material Science:

    Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the development of chemical sensors and detectors.

    Biological Studies: It is used as a probe in biological studies to investigate the interactions of polycyclic aromatic hydrocarbons with biological molecules.

Mechanism of Action

The mechanism of action of 1,6-Dibromo-3,8-diisopropylpyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. The bromine atoms and isopropyl groups influence the compound’s reactivity and binding affinity to various targets. In organic electronics, the compound’s electronic properties are exploited to facilitate charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dibromopyrene: Lacks the isopropyl groups, making it less sterically hindered and more reactive in certain substitution reactions.

    3,8-Diisopropylpyrene: Lacks the bromine atoms, resulting in different reactivity and electronic properties.

    1,6-Dimethoxy-3,8-diisopropylpyrene: A derivative with methoxy groups instead of bromine, exhibiting different chemical and physical properties.

Uniqueness

1,6-Dibromo-3,8-diisopropylpyrene is unique due to the combination of bromine atoms and isopropyl groups, which confer distinct reactivity and electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics and steric effects.

Properties

IUPAC Name

1,6-dibromo-3,8-di(propan-2-yl)pyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2/c1-11(2)17-9-19(23)15-8-6-14-18(12(3)4)10-20(24)16-7-5-13(17)21(15)22(14)16/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVZVNMCMRPEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3C(C)C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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